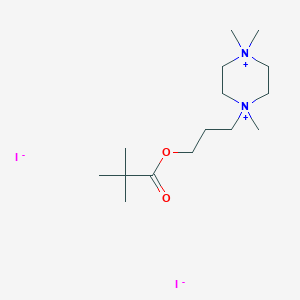
Diaminophenylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diaminophenylmethane is typically synthesized through the condensation reaction of aniline with formaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions . The general reaction scheme is as follows:
2C6H5NH2+CH2O→(C6H4NH2)2CH2+H2O
In this reaction, two molecules of aniline react with one molecule of formaldehyde to form this compound and water as a byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. The process typically involves the use of continuous reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration . The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diaminophenylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Diaminophenylmethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polymers and resins.
Biology: Studied for its potential use in drug delivery systems and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Widely used in the production of polyurethane foams, epoxy resins, and adhesives.
Wirkmechanismus
The mechanism of action of diaminophenylmethane involves its ability to act as a bidentate ligand, forming hydrogen bonds with its amine hydrogen atoms. This property allows it to participate in various non-covalent interactions, making it useful in the formation of complex polymer structures . The molecular targets and pathways involved include interactions with other aromatic compounds and the formation of stable polymer networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diaminodiphenylmethane: Similar in structure but with different substituents.
Diaminotriphenylmethane: Contains an additional phenyl group, leading to different properties and applications.
Diaminodiphenylsulfone: Contains a sulfone group, which imparts different chemical properties.
Uniqueness
Diaminophenylmethane is unique due to its specific structure, which allows it to act as a versatile building block in the synthesis of various polymers and resins. Its ability to form stable hydrogen bonds and participate in non-covalent interactions makes it particularly valuable in the production of high-performance materials .
Eigenschaften
CAS-Nummer |
4463-43-8 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
phenylmethanediamine |
InChI |
InChI=1S/C7H10N2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H,8-9H2 |
InChI-Schlüssel |
DYFXGORUJGZJCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)













